molecular formula C17H13ClN2O3 B12786447 Oxazepam acetate, (+)- CAS No. 68399-23-5

Oxazepam acetate, (+)-

Cat. No.: B12786447
CAS No.: 68399-23-5
M. Wt: 328.7 g/mol
InChI Key: FYRWUTOZBRWYCS-KRWDZBQOSA-N
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Description

Oxazepam acetate, (+)-, is a derivative of oxazepam, a benzodiazepine used primarily for its anxiolytic and sedative properties. Benzodiazepines are a class of psychoactive drugs known for their calming effects, and oxazepam is commonly prescribed for the treatment of anxiety, insomnia, and alcohol withdrawal symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of oxazepam acetate involves the acylation of oxazepam. One method includes adding acetic anhydride and anhydrous acetate to 7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine-4-oxide in an aprotic polar solvent. The mixture is stirred and heated to carry out the reaction, followed by cooling, separation, and refinement to obtain oxazepam acetate .

Industrial Production Methods

The described method is suitable for large-scale industrial production due to its stability and efficiency. The reaction is carried out in a homogeneous system, which improves yield and reduces the consumption of acetic anhydride, thereby lowering raw material and sewage treatment costs .

Chemical Reactions Analysis

Types of Reactions

Oxazepam acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of oxazepam, which may have different pharmacological properties .

Mechanism of Action

Oxazepam acetate exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. It binds to the benzodiazepine site on the GABA-A receptor, enhancing the receptor’s affinity for GABA and increasing chloride ion influx, leading to hyperpolarization and reduced neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazepam acetate is unique due to its intermediate-acting nature and relatively simple metabolism, making it less susceptible to pharmacokinetic variability based on patient-specific factors . This feature is advantageous compared to other benzodiazepines, as it reduces the risk of drug interactions and adverse effects.

Properties

CAS No.

68399-23-5

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

[(3S)-7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl] acetate

InChI

InChI=1S/C17H13ClN2O3/c1-10(21)23-17-16(22)19-14-8-7-12(18)9-13(14)15(20-17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,19,22)/t17-/m0/s1

InChI Key

FYRWUTOZBRWYCS-KRWDZBQOSA-N

Isomeric SMILES

CC(=O)O[C@H]1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3

Canonical SMILES

CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3

Origin of Product

United States

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